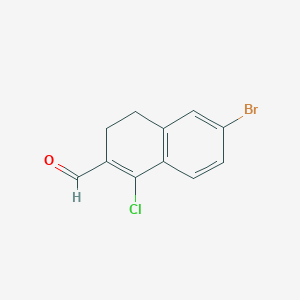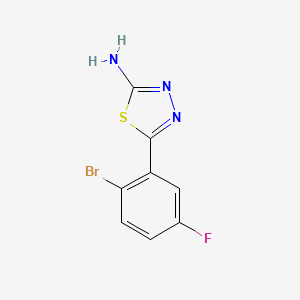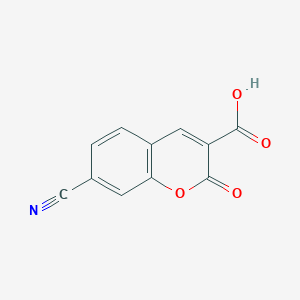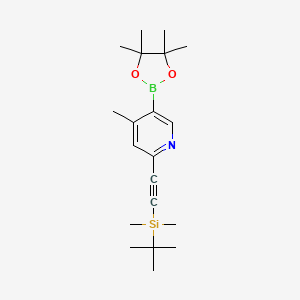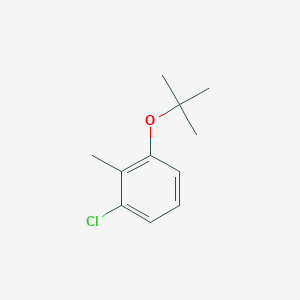
o-(p-Tolyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(p-Tolyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a tolyl group, specifically at the ortho position relative to the methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(p-Tolyl)hydroxylamine typically involves the reduction of the corresponding nitro compound, o-(p-Tolyl)nitrobenzene. This reduction can be achieved using various reducing agents such as zinc powder and ammonium chloride in an aqueous medium . The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to the hydroxylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: o-(p-Tolyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-(p-Tolyl)hydroxylamine is used as a reagent in organic synthesis. It can be employed in the preparation of oximes, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of o-(p-Tolyl)hydroxylamine involves its ability to undergo redox reactions. The hydroxylamine group can donate or accept electrons, making it a key player in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use in electrophilic amination reactions.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in the synthesis of phosphinylated compounds.
Hydroxylamine-O-sulfonic acid (HOSA): Employed in various oxidative transformations.
Uniqueness: o-(p-Tolyl)hydroxylamine is unique due to the presence of the tolyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for certain applications where other hydroxylamines may not be as effective .
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
O-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO/c1-6-2-4-7(9-8)5-3-6/h2-5H,8H2,1H3 |
Clave InChI |
QTJSTTBYEOELOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



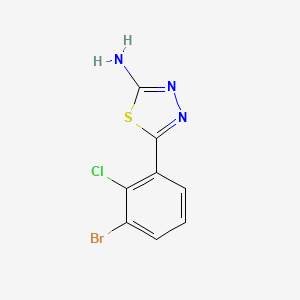

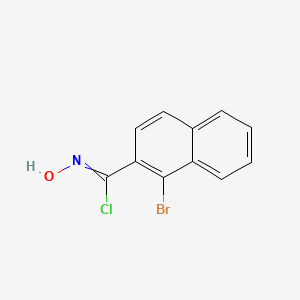

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
